Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a 6-chloro-3,4-dihydro-2H-1-benzopyran moiety It is a white solid that is sparingly soluble in water but readily soluble in organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzonitrile with 6-chloro-3,4-dihydro-2H-1-benzopyran under specific conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid like aluminum chloride. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 4-chlorotoluene to produce 4-chlorobenzonitrile, which is then reacted with 6-chloro-3,4-dihydro-2H-1-benzopyran. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at high temperatures (around 400-500°C) .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: A simpler compound with a similar nitrile group but lacking the benzopyran moiety.
6-Chloro-3,4-dihydro-2H-1-benzopyran: A compound with a similar benzopyran structure but without the nitrile group.
Uniqueness
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- is unique due to the combination of the benzonitrile and benzopyran moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
135014-51-6 |
---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
4-(6-chloro-3,4-dihydro-2H-chromen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-8-16-13(9-14)5-7-15(19-16)12-3-1-11(10-18)2-4-12/h1-4,6,8-9,15H,5,7H2 |
InChI Key |
BORVVVOHURDDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.